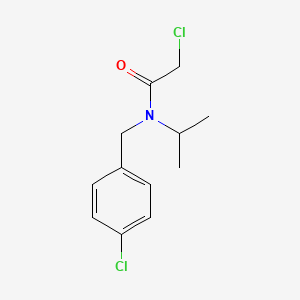

2-Chloro-N-(4-chloro-benzyl)-N-isopropyl-acetamide

Description

Overview of Chloroacetamide Derivatives in Synthetic and Biological Contexts

Chloroacetamide derivatives are a broad class of compounds that have garnered significant attention for their utility in both synthetic organic chemistry and biological applications. The presence of a reactive α-chloro group makes them valuable intermediates for synthesizing more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur, facilitating the construction of diverse chemical scaffolds.

In the realm of biological activity, chloroacetamides are perhaps best known for their role as herbicides. awsjournal.org Compounds like acetochlor (B104951), alachlor, and metolachlor (B1676510) are widely used to control weeds in various crops. awsjournal.org Their mechanism of action is often attributed to the alkylation of crucial biomolecules in susceptible plants. researchgate.net Beyond agriculture, the chloroacetamide moiety is a key feature in molecules with a wide spectrum of pharmacological properties. Research has demonstrated their potential as antimicrobial, antifungal, and antitumor agents. nih.govijpsr.info This biological activity is largely driven by their chemical structure, particularly the nature of the functional groups attached to the amide nitrogen. nih.gov

Significance of N-Substituted Chloroacetamides in Contemporary Research

The identity of the substituents on the amide nitrogen (N-substituents) plays a critical role in determining the physicochemical properties and biological activity of chloroacetamide derivatives. The systematic modification of these substituents is a common strategy in drug discovery and agrochemical research to fine-tune a molecule's efficacy, selectivity, and metabolic stability.

N-substituted chloroacetamides can be broadly categorized based on the nature of the groups attached to the nitrogen atom, such as N-alkyl, N-aryl, and N-benzyl derivatives, which may also be tertiary amides with two distinct substituents on the nitrogen. The substituents' electronic and steric properties can significantly influence the molecule's reactivity and its interaction with biological targets. For instance, halogenation of an N-phenyl ring, as seen in N-(4-chlorophenyl)-2-chloroacetamide, has been shown to enhance lipophilicity, which can facilitate passage through biological membranes and lead to increased antimicrobial activity. nih.gov The exploration of different substitution patterns on the N-aryl or N-benzyl rings is a key area of research for developing new bioactive compounds.

The general synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride. researchgate.net This straightforward reaction allows for the creation of large libraries of compounds for screening purposes. For example, the reaction of 4-chlorobenzylamine (B54526) with chloroacetyl chloride is a common method to produce N-(4-chlorobenzyl)acetamide derivatives.

Research Trajectories for Specific Chloroacetamide Analogues

While specific research data on "2-Chloro-N-(4-chloro-benzyl)-N-isopropyl-acetamide" is not extensively available in the public domain, its structure is representative of a class of compounds actively investigated for their potential applications. It combines several key features: a chloroacetamide core, an N-isopropyl group, and an N-(4-chlorobenzyl) group. Research on closely related analogues provides insight into the potential properties and research directions for this compound.

For instance, the herbicidal activity of chloroacetamides is a major focus. The N-substituents are known to be crucial for this activity. While a 2,6-dialkyl substituted phenyl moiety was once considered essential, newer research has shown that other N-substituents can also confer significant herbicidal effects. tandfonline.com The combination of an isopropyl group and a substituted benzyl (B1604629) group on the nitrogen atom, as seen in the title compound, is a structural motif explored in the development of new herbicides.

The synthesis of such tertiary amides generally follows established chemical principles. The preparation of an analogue, 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide, involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of an acid-binding agent like triethylamine (B128534). google.com A similar approach could be envisioned for the synthesis of this compound, likely starting from N-(4-chlorobenzyl)isopropylamine.

The table below summarizes the properties and synthetic precursors for the specific compound of interest and some of its close structural analogues, providing a comparative chemical context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Precursors |

| This compound | C12H15Cl2NO | 264.16 | N-(4-chlorobenzyl)isopropylamine, Chloroacetyl chloride |

| N-Benzyl-2-chloro-N-isopropyl-acetamide scbt.com | C12H16ClNO | 225.71 | N-benzylisopropylamine, Chloroacetyl chloride |

| 2-Chloro-N-(4-chlorobenzyl)acetamide chemicalbook.com | C9H9Cl2NO | 218.08 | 4-Chlorobenzylamine, Chloroacetyl chloride |

| 2-Chloro-N-isopropylacetamide chemspider.comlookchem.com | C5H10ClNO | 135.59 | Isopropylamine (B41738), Chloroacetyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-9(2)15(12(16)7-13)8-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPODXLOKZYYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro N 4 Chloro Benzyl N Isopropyl Acetamide

Established Synthetic Protocols for N-Alkyl/Aryl Acetamide (B32628) Derivatives

The formation of N-alkyl/aryl acetamides is a fundamental transformation in organic chemistry. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. researchgate.netnih.gov The most prevalent and direct method for synthesizing N-substituted 2-chloroacetamides is the chloroacetylation of a precursor amine.

The reaction involves the nucleophilic substitution of a primary or secondary amine onto the electrophilic carbonyl carbon of a chloroacetylating agent, typically chloroacetyl chloride. ijpsr.info This acylation reaction forms the stable amide linkage. The general transformation is highly efficient for a wide range of aliphatic and aromatic amines. ijpsr.infotandfonline.com A significant byproduct of this reaction when using chloroacetyl chloride is hydrogen chloride (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine. tandfonline.com

A key advantage of this method is its applicability to various substrates. Studies have demonstrated successful N-chloroacetylation of anilines, benzylamines, and other amino compounds. tandfonline.comtandfonline.com The high reactivity of chloroacetyl chloride allows these reactions to proceed rapidly, often to completion in under an hour at room temperature. ijpsr.infotandfonline.com

The success of the chloroacetylation reaction is highly dependent on the chosen conditions and reagents. A variety of solvents, bases, and catalysts can be employed to optimize the synthesis for different substrates.

Acylating Agents: Chloroacetyl chloride is the most commonly used reagent due to its high reactivity. tandfonline.comtandfonline.com In some cases, chloroacetic anhydride (B1165640) may be utilized. tandfonline.com

Bases: An acid scavenger is essential to neutralize the HCl byproduct. Both organic and inorganic bases are effective. Common organic bases include triethylamine (B128534) (TEA) and pyridine (B92270). stackexchange.comgoogle.com Inorganic bases such as sodium carbonate, sodium bicarbonate, and potassium carbonate are also frequently used, particularly in aqueous or biphasic systems. google.com

Solvents: The choice of solvent ranges from non-polar to polar and aprotic to protic. Dichloromethane (B109758) (DCM), toluene (B28343), and tetrahydrofuran (B95107) (THF) are common organic solvents. stackexchange.comgoogle.comresearchgate.net More recent "green" protocols utilize water with a phosphate (B84403) buffer, which can facilitate high yields and simple product isolation through precipitation. tandfonline.comtandfonline.com

Catalysts: For less reactive amines, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added in small amounts to accelerate the reaction. stackexchange.com

Temperature: The reaction is often exothermic and is typically controlled by conducting it at room temperature or cooling with an ice bath, especially during the dropwise addition of the highly reactive chloroacetyl chloride. stackexchange.comerciyes.edu.tr

The following table summarizes various reaction conditions reported for the N-chloroacetylation of amines.

| Base / Acid Scavenger | Solvent | Typical Substrates | Key Features | Reference(s) |

| Triethylamine (TEA) / Pyridine | Dichloromethane (DCM), Toluene | Secondary Amines | Standard, well-established conditions. DMAP can be used as a catalyst. | stackexchange.comgoogle.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Aromatic Amines | High yields (75-95%) at room temperature. | researchgate.net |

| Phosphate Buffer | Water | Anilines, Amines, Amino Alcohols | "Green" method, metal-free, rapid reaction (often <20 min), easy product isolation via filtration. | tandfonline.comtandfonline.com |

| Inorganic Alkali (e.g., Na2CO3) | Water / Organic Solvent | Secondary Amines with Steric Hindrance | Biphasic system suitable for large-scale industrial synthesis. | google.com |

| None (neat) | Solvent-free | Aromatic Amines | Reaction performed by stirring amine directly with acetylating agent at room temperature. | researchgate.net |

Targeted Synthesis of 2-Chloro-N-(4-chloro-benzyl)-N-isopropyl-acetamide

The synthesis of the title compound follows the general principles of chloroacetylation, applied to its specific secondary amine precursor, N-(4-chlorobenzyl)isopropylamine.

The key intermediate for the synthesis is the secondary amine, N-(4-chlorobenzyl)isopropylamine. Standard organic chemistry methods can be employed for its preparation:

Reductive Amination: This involves the reaction of 4-chlorobenzaldehyde (B46862) with isopropylamine (B41738) to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst.

Nucleophilic Substitution: This strategy involves the reaction of 4-chlorobenzyl chloride with isopropylamine. The nitrogen atom of isopropylamine acts as a nucleophile, displacing the chloride from the benzylic carbon. A potential challenge with this method is controlling the reaction to prevent over-alkylation, which would lead to the formation of a tertiary amine. Using an excess of isopropylamine can help favor the desired secondary amine product.

Once synthesized, this precursor amine is reacted with chloroacetyl chloride to yield the final product. A patented method for a structurally similar compound, 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide, provides a direct procedural analogy. google.com In this synthesis, the precursor amine (N-isopropyl-4-fluoroaniline) is dissolved in toluene along with triethylamine as the acid-binding agent. Chloroacetyl chloride is then added dropwise at room temperature, and the reaction is allowed to proceed for several hours to ensure completion. google.com

The proposed reaction scheme is as follows:

Step 1: Synthesis of the precursor N-(4-chlorobenzyl)isopropylamine. Step 2: Chloroacetylation to form the final product.

Achieving high yield and purity is critical for any synthetic process. Several factors can be optimized for the chloroacetylation of N-(4-chlorobenzyl)isopropylamine.

Stoichiometry: The molar ratio of the reactants is crucial. Typically, a slight excess of the chloroacetyl chloride (1.0 to 2.0 equivalents) is used to ensure the complete consumption of the more valuable precursor amine. google.com The base is generally added in at least a stoichiometric amount to the chloroacetyl chloride to fully neutralize the generated HCl. stackexchange.com

Reaction Time and Temperature: Reaction progress should be monitored using a technique like Thin Layer Chromatography (TLC). stackexchange.com Reactions are often run until TLC indicates the disappearance of the starting amine. While many chloroacetylation reactions are rapid, those involving sterically hindered amines may require longer reaction times or gentle heating to proceed to completion. google.com

Purification: After the reaction is complete, a standard workup procedure is employed to isolate and purify the product. This typically involves washing the organic phase with a dilute acid (e.g., HCl) to remove any unreacted amine and base, followed by a wash with a dilute base (e.g., NaHCO₃) to remove any remaining acidic impurities. stackexchange.com The final product is often obtained as a solid that can be further purified by recrystallization from a suitable solvent, such as ethanol. ijpsr.infoekb.eg In cases where the product is an oil or does not crystallize easily, column chromatography may be necessary.

Advanced Synthetic Approaches and Modifications

While traditional methods are effective, modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and scalable processes.

Aqueous "Green" Synthesis: A significant advancement is the use of a phosphate buffer in water as the reaction medium. tandfonline.comtandfonline.com This approach is metal-free and can dramatically simplify the process. The reaction of various amines with chloroacetyl chloride in a phosphate buffer has been shown to complete within 20 minutes, with the product often precipitating directly from the reaction mixture in high purity and yield. tandfonline.comtandfonline.com This eliminates the need for extensive organic solvent use and chromatographic purification.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of acetamides can be performed under microwave heating, which can reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating. chemicalbook.com

Solvent-Free Synthesis: In line with the principles of green chemistry, conducting reactions without a solvent minimizes waste. Solvent-free acetylation of amines has been reported, where the neat reactants are simply stirred together at room temperature. researchgate.net This method is highly efficient in terms of atom economy and environmental impact.

These advanced methods offer compelling alternatives to traditional protocols, providing pathways for a more sustainable and efficient synthesis of this compound and related compounds.

Exploration of Alternative Chloroacetylation Methods

The traditional method for synthesizing this compound involves the reaction of N-(4-chlorobenzyl)isopropylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. However, several alternative methods can be considered, offering advantages in terms of catalyst use, reaction medium, and selectivity.

Catalytic Approaches:

Solid acid catalysts have been explored for chloroacetylation reactions. For instance, Fe-modified montmorillonite (B579905) K10 catalysts have demonstrated effectiveness in the chloroacetylation of arenes, suggesting their potential applicability in the N-chloroacetylation of amines. niscpr.res.in These catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. The activity of such catalysts can be influenced by factors like the choice of metal modifier and the activation temperature of the catalyst. niscpr.res.in

Another catalytic approach involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU, a non-nucleophilic strong base, can effectively catalyze the amidation of chloroacetyl chloride with various aryl amines in THF, leading to high yields at room temperature. sphinxsai.com A typical procedure would involve dissolving the secondary amine in THF with a catalytic amount of DBU, followed by the slow addition of chloroacetyl chloride at a low temperature (around 0-5°C) before allowing the reaction to proceed at room temperature. sphinxsai.com

Chemoselective and Green Chemistry Approaches:

In recent years, there has been a drive towards developing more environmentally friendly synthetic methods. One such approach is the use of aqueous reaction media. Highly efficient and chemoselective N-chloroacetylation of amino compounds has been successfully carried out in a phosphate buffer. tandfonline.comtandfonline.comresearchgate.net This method is particularly useful when other reactive functional groups, such as hydroxyl groups, are present in the molecule, as it can selectively achieve N-acylation over O-acylation. tandfonline.comtandfonline.com The reaction in a phosphate buffer is often rapid, with high yields, and avoids the use of volatile organic solvents. tandfonline.comtandfonline.comresearchgate.net

For sterically hindered secondary amines, a water phase reaction using an inorganic base as an acid-binding agent and an organic solvent has been developed. google.com This method has proven effective for the synthesis of large steric hindrance chloroacetamide compounds, such as the pesticide s-metolachlor. google.com The choice of inorganic base can include sodium carbonate, sodium bicarbonate, or potassium hydroxide. google.com

The selection of the base and solvent system is crucial for optimizing the chloroacetylation reaction. While pyridine in dichloromethane (DCM) is a standard combination, alternatives like triethylamine can be used, sometimes in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate slow reactions. stackexchange.com The reaction conditions, including the stoichiometry of the base, can be adjusted depending on whether the starting amine is in its free base or salt form. stackexchange.com

The table below summarizes various alternative chloroacetylation conditions that could be adapted for the synthesis of this compound.

| Method | Catalyst/Base | Solvent | Key Features |

| Solid Acid Catalysis | Fe-modified montmorillonite K10 | Liquid Phase (e.g., organic solvent) | Heterogeneous catalyst, reusable. niscpr.res.in |

| DBU Catalysis | DBU (catalytic) | THF | High yields at room temperature. sphinxsai.com |

| Aqueous Buffer | Phosphate Buffer | Water | Chemoselective, environmentally friendly, rapid. tandfonline.comtandfonline.comresearchgate.net |

| Phase Transfer | Inorganic Base (e.g., Na2CO3) | Water/Organic Solvent | Suitable for sterically hindered amines. google.com |

| Standard Organic | Pyridine or Triethylamine/DMAP | Dichloromethane (DCM) | Common lab-scale method. stackexchange.com |

Molecular Structure Elucidation and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Confirmation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Chloro-N-(4-chloro-benzyl)-N-isopropyl-acetamide, one would expect to observe characteristic absorption bands corresponding to the C=O (carbonyl) stretch of the amide, C-N stretching, C-Cl stretching from both the chloroacetyl and chlorobenzyl groups, and various C-H vibrations from the aromatic and aliphatic parts of the molecule.

Despite the theoretical predictability of its IR spectrum, no published experimental data specifically detailing the vibrational frequencies for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone of chemical structure elucidation, providing precise information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

In a hypothetical ¹H-NMR spectrum of this compound, distinct signals would be expected for the protons of the isopropyl group, the methylene protons of the chloroacetyl and benzyl (B1604629) groups, and the protons on the 4-chlorobenzyl aromatic ring.

Similarly, a ¹³C-NMR spectrum would show unique resonances for each carbon atom, including the carbonyl carbon of the amide, the carbons of the isopropyl group, the methylene carbons, and the carbons of the aromatic ring.

A comprehensive search of scientific databases did not yield any published ¹H-NMR or ¹³C-NMR spectral data or detailed peak assignments for this compound.

Mass Spectrometry (MS and GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C12H15Cl2NO.

An analysis by MS or Gas Chromatography-Mass Spectrometry (GC-MS) would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation would likely involve the cleavage of the amide bond and other susceptible bonds within the molecule. However, specific mass spectral data and fragmentation analysis for this compound are not available in the reviewed scientific literature.

Theoretical and Computational Structural Investigations

In addition to experimental techniques, computational chemistry provides valuable insights into molecular structure, stability, and electronic properties.

Semi-Empirical Methods (e.g., AM1, PM3) for Molecular Structure and Orbital Analysis

Semi-empirical methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are quantum mechanical methods used to predict molecular geometries, heats of formation, and molecular orbital energies. nih.gov These calculations could theoretically be applied to this compound to determine its optimized 3D structure and analyze its frontier molecular orbitals (HOMO and LUMO). Such analyses would provide insights into the molecule's reactivity and electronic properties.

A search for computational studies employing AM1, PM3, or other semi-empirical methods specifically on this compound did not yield any published research.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with several rotatable bonds like this compound, multiple conformers with varying energies exist. Computational studies are essential for identifying the most stable (lowest energy) conformations and understanding the rotational barriers between them.

Despite the importance of such studies for understanding molecular behavior, no specific research on the conformational analysis or stability of this compound has been published in the accessible scientific literature.

Purity Assessment and Chromatographic Analysis

The rigorous assessment of purity and the development of robust analytical and preparative chromatographic methods are fundamental aspects of research involving the chemical compound this compound. These techniques are indispensable for monitoring reaction progress, isolating the target compound from reaction mixtures, and quantifying its purity. The chromatographic behavior of this N,N-disubstituted chloroacetamide is influenced by the presence of the polar amide group, the halogenated aromatic ring, and the alkyl substituents, necessitating carefully selected chromatographic conditions to achieve optimal separation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective qualitative technique for the real-time monitoring of the synthesis of this compound and for preliminary purity assessment. This method allows chemists to track the consumption of starting materials and the formation of the product over time.

In a typical TLC analysis for a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica gel as the stationary phase. The plate is then developed in a sealed chamber containing a suitable mobile phase, a mixture of solvents of varying polarities. The choice of eluent is critical for achieving clear separation between the starting materials (e.g., N-(4-chlorobenzyl)isopropylamine and chloroacetyl chloride) and the desired product.

Given the structural characteristics of this compound, a mobile phase of intermediate polarity is generally effective. A common solvent system for compounds of similar polarity is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents is determined empirically to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear resolution from other spots.

Table 1: Illustrative TLC Data for Reaction Monitoring

| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization |

|---|---|---|

| N-(4-chlorobenzyl)isopropylamine (Starting Material) | 0.15 | UV (254 nm), Ninhydrin Stain |

| This compound (Product) | 0.45 | UV (254 nm) |

Note: The Rf values presented are hypothetical and serve as an example for illustrative purposes.

Visualization of the separated spots on the TLC plate is commonly achieved by exposing the plate to ultraviolet (UV) light at a wavelength of 254 nm, under which the aromatic ring of the compound will appear as a dark spot against a fluorescent background. For starting materials containing primary or secondary amine groups, specific staining reagents like ninhydrin can be employed for visualization, which would not stain the tertiary amide product. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the progression of the reaction. A single, well-defined spot for the purified product suggests a high degree of purity.

Advanced Chromatographic Techniques (e.g., HPLC) for Purification and Quantification

For the purification and precise quantification of this compound, more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are employed. HPLC offers significantly higher resolution, efficiency, and sensitivity compared to TLC, making it the preferred method for obtaining highly pure material and for accurate determination of its concentration.

Purification by Preparative HPLC:

In cases where trace impurities are difficult to remove by conventional methods like recrystallization or column chromatography, preparative HPLC can be utilized. This technique uses a larger column packed with a stationary phase and a higher flow rate of the mobile phase to separate larger quantities of the compound. For a molecule like this compound, a reversed-phase HPLC column (e.g., C18) is often suitable. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The fractions containing the pure compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product.

Quantification by Analytical HPLC:

Analytical HPLC is the gold standard for determining the purity of a sample of this compound. A small, precisely known amount of the sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from any impurities on an analytical column, and a detector, most commonly a UV detector set to a wavelength where the analyte absorbs strongly (e.g., around 220-230 nm due to the aromatic ring and amide chromophores), measures the amount of the compound as it elutes.

The purity is determined by calculating the area of the peak corresponding to the target compound as a percentage of the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is often constructed by running a series of standards of known concentrations.

Table 2: Exemplary HPLC Method Parameters and Results

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Retention Time | 5.8 min (Hypothetical) |

| Purity (by area %) | >99.5% |

Note: The parameters and results in this table are provided as a representative example and would need to be optimized for a specific analytical method.

The development of a validated HPLC method is crucial for quality control and for ensuring the reliability of research data generated using this compound.

Structure Activity Relationship Sar and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the correlation between the chemical structure of a compound and its biological activity. For chloroacetamide derivatives, these studies often focus on predicting properties like herbicidal or antimicrobial efficacy.

Cheminformatics Prediction Models (e.g., Molinspiration, SwissADME, PreADMET, PkcSM)

Cheminformatics tools are instrumental in predicting the pharmacokinetic and pharmacodynamic properties of molecules, guiding the design of new compounds. For a series of N-(substituted phenyl)-2-chloroacetamides, which are structurally related to 2-Chloro-N-(4-chloro-benzyl)-N-isopropyl-acetamide, these predictors have been used to assess their drug-likeness and potential biological activity. nih.govnih.govsrce.hrresearchgate.netbg.ac.rsimi.hr These models calculate various molecular descriptors to predict absorption, distribution, metabolism, and excretion (ADME) properties.

For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that these compounds generally adhere to Lipinski's rule of five, suggesting good oral bioavailability. nih.govsrce.hr Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are key determinants of a compound's "drug-likeness". nih.gov

Below is an interactive data table with predicted properties for a representative analog, N-(4-chlorophenyl)-2-chloroacetamide, based on findings from studies on similar compounds. nih.govsrce.hr

| Molecular Descriptor | Predicted Value | Significance |

| LogP | ~2.5 | Optimal lipophilicity for membrane permeability |

| TPSA (Ų) | ~29.1 | Good intestinal absorption and blood-brain barrier penetration |

| Molecular Weight | < 500 | Adherence to Lipinski's rule of five |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | 1 | Favorable for oral bioavailability |

Correlation of Molecular Descriptors with Biological Efficacy

The biological efficacy of chloroacetamide derivatives is strongly correlated with specific molecular descriptors. Lipophilicity, often expressed as logP, is a critical factor. mdpi.com For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, higher lipophilicity was associated with increased antimicrobial activity, likely due to enhanced passage through the phospholipid bilayer of cell membranes. nih.govnih.govsrce.hr

Other important descriptors include the topological polar surface area (TPSA) and various electronic and steric parameters. A lower TPSA is generally correlated with better permeability. nih.gov Electronic properties of the substituents on the aromatic ring also play a significant role in the biological activity of these compounds.

Influence of Substituents on Biological Activities

The nature and position of substituents on the N-benzyl and N-alkyl/aryl moieties of chloroacetamides have a profound impact on their biological activities.

Impact of Halogenation and Alkyl/Aryl Substitutions

Halogenation, particularly chlorination, of the benzyl (B1604629) ring is a common strategy to enhance the biological activity of N-benzyl acetamides. In the case of this compound, the presence of a chlorine atom at the para-position of the benzyl ring is significant. Studies on analogous compounds have shown that halogenated p-substituted phenyl rings can lead to highly active compounds. nih.govnih.govsrce.hr The chlorine atom can influence the electronic properties of the ring and increase the lipophilicity of the molecule, which can lead to better interaction with biological targets and improved membrane permeability.

Positional Isomer Effects on Activity

The position of substituents on the aromatic ring can dramatically alter the biological activity of a compound. For N-benzyl acetamide (B32628) derivatives, the position of a substituent on the benzyl ring can influence the molecule's conformation and its interaction with a biological target. mdpi.com For example, switching a substituent from the para to the meta or ortho position can lead to a significant change in activity. acs.org This is often due to steric hindrance or altered electronic effects that affect binding to the target site. Studies on various aromatic compounds have demonstrated that positional isomers can exhibit vastly different biological profiles. nih.govnih.gov For instance, in a study of biphenyl (B1667301) antimicrobial agents, different positional isomers showed varied efficacy against different bacterial strains. nih.gov

Molecular Modeling and Computational Chemistry in Design

Molecular modeling and computational chemistry are indispensable tools in the design and development of new biologically active molecules, including chloroacetamide derivatives. nih.govfrontiersin.org Techniques such as molecular docking are used to predict the binding orientation of a ligand to its target protein. ekb.egresearchgate.netekb.egscinito.ai

For herbicidal chloroacetamides, the target is often the very-long-chain fatty acid synthase (VLCFAs). ekb.egekb.eg Molecular docking studies have been used to simulate the interaction of chloroacetamide derivatives with the active site of this enzyme, providing insights into the structural requirements for potent inhibition. These studies can help in designing new derivatives with improved activity. For example, docking studies on novel chloroacetamide herbicides revealed that certain derivatives had minimal binding energy and a high affinity for the active site of VLCFAs, correlating with their observed herbicidal potency. ekb.egekb.eg These computational approaches allow for the rational design of new compounds with potentially enhanced biological activity.

Ligand-Based and Structure-Based Drug Design Approaches

The design of novel bioactive compounds, including those from the chloroacetamide family, often follows two primary pathways: ligand-based and structure-based drug design.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods are employed. These strategies rely on the knowledge of other molecules that are active for a given target. For the class of N-substituted acetamides, this could involve the synthesis and evaluation of a library of analogs to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for biological activity. For instance, in a series of N-benzylacetamide derivatives studied for anticonvulsant activity, a putative pharmacophore was identified consisting of a vicinal diamine linkage, an oxygen atom on the ethylene (B1197577) chain, and an aromatic ring one carbon removed from an amine group. kg.ac.rs Such models can then be used to virtually screen for new compounds or to guide the modification of existing ones.

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based tool. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. srce.hr For N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been employed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with antimicrobial potential. srce.hr These studies have highlighted that the nature and position of substituents on the phenyl ring significantly influence the biological activity. srce.hr For example, halogenated p-substituted phenyl rings in some N-phenyl-2-chloroacetamides were found to be among the most active against certain bacterial and fungal strains, which is attributed to their high lipophilicity facilitating passage through cell membranes. srce.hr

Structure-Based Drug Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design becomes a valuable strategy. This approach involves the use of computational tools like molecular docking to predict the binding orientation and affinity of a ligand within the target's active site. eurjchem.com For chloroacetamide derivatives, which are known to exhibit a range of biological activities including antibacterial and herbicidal effects, identifying the specific molecular targets is a crucial first step. srce.hrekb.eg For example, if this compound were being investigated as an antibacterial agent, its potential interaction with essential bacterial enzymes like DNA gyrase or topoisomerase II could be modeled. eurjchem.com Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity and can guide the rational design of more potent inhibitors.

Virtual Screening and Lead Optimization Strategies

Virtual Screening: Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This can be done using either ligand-based methods (e.g., searching for compounds with similar structures or pharmacophores to known actives) or structure-based methods (e.g., docking entire libraries of compounds into the active site of a target protein). For a compound like this compound, if a pharmacophore model based on active chloroacetamides were developed, it could be used to screen virtual databases for novel chemical scaffolds with potentially similar biological activities.

Lead Optimization: Once an initial "hit" compound is identified through screening or other means, lead optimization is the process of modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This is an iterative process of designing, synthesizing, and testing new analogs. For the chloroacetamide class, lead optimization could involve:

Modification of the N-substituents: The N-benzyl and N-isopropyl groups in the target compound are key determinants of its physicochemical properties. Systematically altering these groups (e.g., by changing the substitution pattern on the benzyl ring or replacing the isopropyl group with other alkyl or cyclic moieties) can modulate lipophilicity and steric interactions with the target, thereby influencing activity.

Exploring alternatives to the chloroacetyl group: The 2-chloroacetyl moiety is a reactive group that can contribute to the mechanism of action, but also potentially to toxicity. Replacing the chlorine atom with other functional groups could lead to compounds with improved safety profiles while retaining or enhancing the desired biological activity.

Prediction of Lipophilicity and Pharmacokinetic Parameters via Chemometric Approaches

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. It has been successfully applied to the prediction of lipophilicity and pharmacokinetic parameters for N-(substituted phenyl)-2-chloroacetamides, a class to which this compound belongs. tandfonline.com

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is often expressed as the logarithm of the partition coefficient (log P). One common experimental method for determining lipophilicity is reversed-phase thin-layer chromatography (RP-TLC). In studies of N-(substituted phenyl)-2-chloroacetamides, chromatographic retention parameters, such as RM0, have been shown to be reliable descriptors of lipophilicity.

A study by Jevrić et al. (2015) investigated a series of N-(substituted phenyl)-2-chloroacetamides and established strong correlations between their chromatographically determined lipophilicity (RM0) and computationally calculated log P values, as well as with important pharmacokinetic predictors. The data from this study demonstrates the utility of chemometric approaches in early-stage drug discovery.

The following table presents the chromatographically determined lipophilicity (RM0) and calculated log P values for a selection of N-(substituted phenyl)-2-chloroacetamides, illustrating the relationship between chemical structure and lipophilicity.

| Compound | Substituent (R) | RM0 (Methanol/Water) | RM0 (Acetone/Water) | ALOGPs | AClogP |

| 1 | H | 1.83 | 1.94 | 1.63 | 1.76 |

| 2 | 2-Cl | 2.19 | 2.33 | 2.29 | 2.45 |

| 3 | 3-Cl | 2.27 | 2.41 | 2.34 | 2.50 |

| 4 | 4-Cl | 2.31 | 2.44 | 2.36 | 2.51 |

| 5 | 2-CH₃ | 2.14 | 2.27 | 2.10 | 2.19 |

| 6 | 3-CH₃ | 2.21 | 2.34 | 2.11 | 2.20 |

| 7 | 4-CH₃ | 2.22 | 2.35 | 2.12 | 2.21 |

| 8 | 2-NO₂ | 1.82 | 2.01 | 1.65 | 1.97 |

| 9 | 3-NO₂ | 1.89 | 2.10 | 1.69 | 2.01 |

| 10 | 4-NO₂ | 1.91 | 2.12 | 1.70 | 2.02 |

Furthermore, these experimentally derived lipophilicity descriptors can be correlated with key pharmacokinetic parameters predicted through computational models. These parameters include human intestinal absorption (HIA), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. The table below showcases the predicted pharmacokinetic parameters for the same series of compounds.

| Compound | Substituent (R) | HIA (%) | PPB (%) | logBBB |

| 1 | H | 94.63 | 68.27 | -0.27 |

| 2 | 2-Cl | 95.83 | 82.59 | -0.01 |

| 3 | 3-Cl | 96.03 | 83.91 | 0.02 |

| 4 | 4-Cl | 96.10 | 84.28 | 0.03 |

| 5 | 2-CH₃ | 95.53 | 79.79 | -0.07 |

| 6 | 3-CH₃ | 95.58 | 80.12 | -0.06 |

| 7 | 4-CH₃ | 95.60 | 80.25 | -0.06 |

| 8 | 2-NO₂ | 94.67 | 70.12 | -0.24 |

| 9 | 3-NO₂ | 94.81 | 71.93 | -0.22 |

| 10 | 4-NO₂ | 94.85 | 72.34 | -0.21 |

These studies demonstrate that chemometric methods, combining experimental data from techniques like RP-TLC with computational predictions, can effectively describe the lipophilicity and pharmacokinetic profiles of N-(substituted phenyl)-2-chloroacetamides. tandfonline.com Such approaches are invaluable in the early stages of preclinical research for filtering and prioritizing compounds with drug-like properties. tandfonline.com

Investigation of Biological Activities and Mechanisms of Action Non Human Models

Antimicrobial Research Pathways

The exploration of chloroacetamide derivatives for antimicrobial applications has revealed a potential for this class of compounds to inhibit the growth of various pathogenic microorganisms. Although specific studies on 2-Chloro-N-(4-chloro-benzyl)-N-isopropyl-acetamide are not extensively documented in publicly available research, the activities of structurally related compounds offer a basis for understanding its potential antimicrobial profile.

General studies on acetamide (B32628) derivatives have indicated promising antibacterial properties. For instance, research on a range of acetamides demonstrated zones of inhibition against several bacterial species, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In these studies, the presence and position of a chloro atom were often found to be directly related to the potency of the antibacterial effect. While these findings highlight the potential of the chloroacetamide chemical scaffold, specific data detailing the in vitro activity of this compound against these particular bacterial strains is not available in the reviewed scientific literature.

The antifungal potential of chloroacetamides has also been a subject of investigation. Studies on compounds such as 2-chloro-N-phenylacetamide have shown significant activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. cambridge.orgcambridge.orgakjournals.com This research indicated that the compound could inhibit both the planktonic growth and biofilm formation of these fungal pathogens. cambridge.orgcambridge.orgakjournals.com The minimum inhibitory concentration (MIC) for 2-chloro-N-phenylacetamide against these Candida species was found to be in the range of 128 to 256 µg/mL. cambridge.orgcambridge.org However, specific studies on the antifungal activity of this compound against Candida species, as well as against dermatophytes or Fusarium spp., have not been identified in the available literature.

Below is a summary of the antifungal activity for the related compound, 2-chloro-N-phenylacetamide, against Candida species.

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition | Preformed Biofilm Rupture |

| Candida albicans | 128 - 256 | 512 - 1024 | Up to 92% | Up to 87% |

| Candida parapsilosis | 128 - 256 | 512 - 1024 | Up to 92% | Up to 87% |

Data based on studies of 2-chloro-N-phenylacetamide against fluconazole-resistant strains. cambridge.orgcambridge.org

Research into the antiprotozoal activity of chloroacetamide derivatives has included investigations into their effects on Leishmania species. A study on a series of 2-chloro-N-arylacetamide derivatives demonstrated antileishmanial activity against the promastigote forms of Leishmania amazonensis. One of the tested compounds showed a promising 50% inhibitory concentration (IC50) of 5.39 µM. While these findings suggest that the 2-chloro-N-arylacetamide scaffold is a promising starting point for the development of new antileishmanial drugs, there is no specific research available on the antileishmanial action of this compound.

The mechanisms through which chloroacetamide compounds exert their antimicrobial effects are not fully understood and appear to vary depending on the specific derivative and the target organism. For the related compound 2-chloro-N-phenylacetamide, studies have suggested that its antifungal activity against Candida species does not involve binding to ergosterol (B1671047) in the fungal cell membrane or causing damage to the fungal cell wall. cambridge.orgcambridge.org This indicates that it may act on a non-ergosterol target. Other research on a different acetamide derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, proposed that its antibacterial activity against Klebsiella pneumoniae might involve the inhibition of penicillin-binding protein, which would lead to cell lysis. cambridge.org However, the precise mechanism of action for this compound has not been elucidated.

Herbicide-Related Research Perspectives

Chloroacetamides are a well-established class of herbicides used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops. Their mode of action typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants.

The selective use of acetamide herbicides in agriculture is dependent on the differential tolerance exhibited by various crop species. Corn, for example, is generally tolerant to many acetamide herbicides, while grain sorghum is more susceptible. nih.govcambridge.org This difference in tolerance is primarily attributed to the rate at which the herbicide is metabolized within the plant. nih.govcambridge.org

In tolerant species like corn, acetamide herbicides are rapidly detoxified through conjugation with glutathione (B108866), a process catalyzed by the enzyme glutathione S-transferase. nih.govcambridge.org This conjugation renders the herbicide inactive and facilitates its further breakdown and sequestration within the plant. In susceptible species such as grain sorghum, the rate of this metabolic detoxification is significantly slower, allowing the active herbicide to accumulate to phytotoxic levels and disrupt essential biochemical pathways, leading to growth inhibition and eventual plant death. nih.govcambridge.org

While these general principles of acetamide herbicide selectivity are well-established, specific studies investigating the differential tolerance of corn inbreds and grain sorghum to this compound are not present in the surveyed scientific literature.

Herbicide Safener Efficacy in Non-Target Organisms

There is no available scientific literature detailing studies on the efficacy of this compound as a herbicide safener. Herbicide safeners are compounds used in agriculture to protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against target weeds. Research in this area typically involves testing potential safeners on crop species (e.g., maize, wheat, rice) and non-target organisms like soil microbes or aquatic life to ensure environmental compatibility. However, no such investigations have been published for this compound.

Broader Classification within Acetamide Herbicide Family

Structurally, this compound belongs to the chloroacetamide class of compounds. Chloroacetamides are a well-known family of herbicides used for pre-emergence control of annual grasses and some broadleaf weeds. Their mechanism of action typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. While the subject compound fits this chemical classification, it is not listed as a commercialized or actively researched herbicide or herbicide safener in agricultural science literature.

Antiproliferative and Anticancer Research in Cell Lines

No published studies were found that investigate the antiproliferative or anticancer properties of this compound in any cancer cell lines.

Targeting Fibroblast Growth Factor Receptors (FGFR) in Cancer Cell Lines (e.g., H1581)

Table 1: Illustrative Data Table for FGFR Kinase Inhibition This table demonstrates the typical format for reporting inhibitor potency. No data is available for the specified compound.

| Compound | Target | Cell Line | IC₅₀ (nM) |

| This compound | FGFR1 | H1581 | Not Reported |

| Erdafitinib (Reference Compound) | Pan-FGFR | Various | 1.2 - 5.5 |

| Pemigatinib (Reference Compound) | FGFR1/2/3 | Various | < 2 |

Irreversible Inhibition Mechanisms

Research into irreversible inhibition mechanisms is contingent on a compound first demonstrating significant activity against a biological target. Irreversible inhibitors typically form a stable, covalent bond with the target protein. Given the absence of any primary research demonstrating that this compound is an inhibitor of FGFR or any other cancer-related target, there have been no investigations into its potential mechanisms of inhibition, reversible or irreversible.

Synergy with Other Therapeutic Agents in Preclinical Models

Synergy studies, which evaluate the combined effect of two or more therapeutic agents, are performed to identify drug combinations that are more effective than the individual agents alone. These investigations are a staple of preclinical cancer research. As there is no evidence of this compound possessing primary anticancer activity, no studies have been published exploring its potential synergistic effects with other chemotherapeutic or targeted agents in preclinical models.

Antioxidant Activity Investigations

While various classes of organic molecules, including some acetamide derivatives, have been investigated for their potential antioxidant properties, there are no specific studies in the scientific literature that have assessed the antioxidant or radical-scavenging activity of this compound. Standard assays to determine such activity, like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have not been reported for this compound.

Radical Scavenging Potential

No published data were found regarding the radical scavenging potential of this compound. Therefore, no data table on this topic can be provided.

Inhibition Ratios in in vitro Assays

There is no available research detailing the inhibition ratios of this compound in any in vitro assays. Consequently, a data table for this section cannot be generated.

Environmental Fate and Degradation Pathways of Chloroacetamide Compounds

Biotic Degradation Mechanisms in Environmental Matrices

Microbial Degradation in Soil and Water Environments

The biodegradation of chloroacetamides occurs under both aerobic and anaerobic conditions, though the initial transformation steps may differ. researchgate.netbohrium.com In aerobic environments, degradation is often initiated by N- or C-dealkylation reactions, followed by hydroxylation and cleavage of the aromatic ring. researchgate.netbohrium.com Under anaerobic conditions, reductive dechlorination is often the initial reaction. tandfonline.comnih.gov

Degradation in soil can be relatively rapid, with reported half-life (DT50) values for acetochlor (B104951) ranging from 2.9 to 12.6 days in field studies. fao.org The process is often a result of the synergistic actions of a microbial community rather than a single bacterial strain. nih.gov For instance, four distinct microbial communities isolated from contaminated soil and sludge were shown to completely degrade acetochlor within days. nih.gov Biotransformation is a critical process, as metabolites can account for up to 99% of a chloroacetamide herbicide's measured concentration in surface and groundwater. nih.govacs.org

Role of Microorganisms in Compound Transformation

Specific microorganisms play a pivotal role in the transformation of chloroacetamide compounds. Bacteria from diverse genera have been identified as effective degraders. For example, propachlor (B1678252) degradation is carried out by species of Pseudomonas and Acinetobacter, which utilize different metabolic pathways after an initial dehalogenation step. nih.govnih.gov

Key transformation pathways initiated by microorganisms include:

Dealkylation : The removal of alkyl or alkoxyalkyl groups attached to the nitrogen atom is a common initial step in aerobic degradation. researchgate.netmdpi.com For butachlor, this can involve debutoxylation followed by N-demethylation. acs.org

Dechlorination : The cleavage of the carbon-chlorine bond is a critical step in detoxification. This can occur aerobically or anaerobically. tandfonline.comnih.gov

Amide Hydrolysis : Cleavage of the amide bond can release the substituted aniline (B41778) moiety. researchgate.net

Glutathione (B108866) Conjugation : A major detoxification pathway in many organisms, including microbes, involves the conjugation of the herbicide with glutathione, which is mediated by glutathione-S-transferase enzymes. tandfonline.com

These initial transformations lead to a variety of intermediate products, such as 2-chloro-N-isopropylacetamide from propachlor and 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) from butachlor, which are then further metabolized, often leading to the mineralization of the aromatic ring to carbon dioxide. acs.orgnih.govmdpi.com

| Microorganism Genus | Chloroacetamide Degraded |

| Acinetobacter | Propachlor, Butachlor bohrium.comnih.gov |

| Bacillus | Butachlor, Acetochlor bohrium.commdpi.comnih.gov |

| Cupidesulfovibrio | Acetochlor, Alachlor, Butachlor, Metolachlor (B1676510) acs.org |

| Paracoccus | Butachlor mdpi.com |

| Proteiniclasticum | Acetochlor, Alachlor, Butachlor, Metolachlor nih.gov |

| Pseudomonas | Propachlor, Acetochlor nih.govnih.govnih.gov |

| Rhodococcus | Butachlor, Acetochlor researchgate.net |

| Sphingobium | Butachlor, general Chloroacetamides mdpi.comnih.gov |

Degradation Product Characterization

The breakdown of 2-Chloro-N-(4-chloro-benzyl)-N-isopropyl-acetamide in the environment is anticipated to yield a series of transformation products. The characterization of these products is crucial for a comprehensive understanding of the compound's environmental impact.

Identification of Transformation Products via Spectroscopic Methods

Commonly identified transformation products of chloroacetamide herbicides include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. acs.org It is plausible that this compound would undergo similar transformations, leading to the formation of corresponding ESA and OA derivatives. The identification of such products would involve extracting them from environmental samples and analyzing them using high-resolution mass spectrometry to determine their elemental composition and fragmentation patterns, which provide clues to their chemical structure. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy could further be employed to confirm the precise structure of isolated metabolites. nih.govescholarship.org

Kinetic Studies of Degradation Processes

Kinetic studies are essential to determine the rate at which a compound degrades in the environment. For chloroacetamide herbicides, hydrolysis can be a significant degradation pathway, with rates influenced by pH. nih.gov Studies on other N-substituted amides have shown that hydrolysis can be acid- and base-catalyzed. psu.eduacs.org The hydrolysis of this compound would likely involve the cleavage of the amide bond or the substitution of the chlorine atom.

The rate of degradation is typically expressed as a half-life. For many chloroacetamide herbicides, hydrolysis half-lives can be quite long under neutral pH conditions, suggesting that microbial degradation and photodegradation are often more significant environmental fate processes. researchgate.net Kinetic studies would involve incubating the compound in buffered solutions at various pH levels and temperatures and monitoring its concentration over time using chromatographic techniques.

Environmental Mobility and Persistence

The potential for this compound to move within the environment and the length of time it remains there are critical aspects of its environmental risk profile.

Soil Adsorption and Leaching Potential

The mobility of a pesticide in soil is largely governed by its adsorption to soil particles, a process quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com Herbicides with high Koc values are strongly adsorbed to soil and are less likely to leach into groundwater. ucanr.edu For many acetamide herbicides, Koc values can range from approximately 170 to 213, indicating a moderate potential for mobility. iastate.edu The actual leaching potential also depends on soil type, organic matter content, and pH. nih.gov

Given the structural similarities to other N-substituted acetamide herbicides, it is anticipated that this compound would exhibit moderate sorption to soil. Its leaching potential would be influenced by the properties of the soil to which it is applied, with lower leaching expected in soils with higher organic matter and clay content. semanticscholar.org The presence of the chlorobenzyl group might influence its sorption characteristics compared to other chloroacetamides.

Below is an interactive data table providing typical Koc values for related chloroacetamide herbicides, which can serve as an estimate for the potential mobility of this compound.

| Herbicide | Typical Koc (mL/g) | Mobility Class |

| Acetochlor | 170 - 200 | Medium |

| Alachlor | 170 | Medium |

| Metolachlor | 200 | Medium |

| Butachlor | 856 - 1109 | Low to Medium |

Data compiled from various sources for illustrative purposes. iastate.edusemanticscholar.org

Half-Life Determinations in Various Environmental Compartments

The persistence of a chemical in the environment is commonly measured by its half-life (t½), the time it takes for 50% of the initial amount to degrade. iastate.edu The half-life of a pesticide can vary significantly depending on the environmental compartment (soil, water, sediment) and conditions such as temperature, moisture, and microbial activity. psu.edu

For chloroacetamide herbicides, soil half-lives can range from a few weeks to several months. For example, the soil half-life of metolachlor is reported to be between 15 and 132 days, depending on conditions. psu.edu Photodegradation can also be a significant dissipation pathway, particularly in surface waters. The half-life of acetochlor under UV light in water has been observed to be in the order of minutes, while under sunlight, it can extend to over 150 days. nih.gov

The half-life of this compound in soil would likely be in the range of moderate persistence, similar to other herbicides in its class. In aquatic environments, its persistence would be influenced by its susceptibility to photodegradation and microbial breakdown.

The following interactive data table presents typical soil half-life ranges for related chloroacetamide herbicides, offering a comparative perspective.

| Herbicide | Typical Soil Half-Life (days) | Persistence Class |

| Acetochlor | 15 - 50 | Non-persistent to Moderately Persistent |

| Alachlor | 15 - 30 | Non-persistent |

| Metolachlor | 15 - 132 | Non-persistent to Persistent |

| Dimethenamid | 13 - 28 | Non-persistent |

Data compiled from various sources for illustrative purposes. psu.eduresearchgate.net

Analytical Methodologies for Detection and Quantification in Research Samples

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are the cornerstone for the analysis of 2-Chloro-N-(4-chloro-benzyl)-N-isopropyl-acetamide, offering high selectivity and sensitivity for its detection in complex matrices. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, provide robust and reliable quantification at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's thermal stability allows for its successful volatilization in the GC inlet and separation on a capillary column.

Detailed research findings indicate that a non-polar or semi-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), provides good chromatographic resolution for chloroacetamide herbicides. The analysis is typically performed in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for the analyte, enabling both qualitative identification and quantitative analysis. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target compound.

For the analysis of related chloroacetamide herbicides in soil, a common approach involves an initial extraction with acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) before GC-MS analysis. This sample preparation is crucial to remove matrix interferences that could affect the accuracy of the results.

Table 1: Illustrative GC-MS Parameters for the Analysis of Structurally Similar Chloroacetamides

| Parameter | Value |

|---|---|

| GC System | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, 1.4 mL/min |

| Oven Program | Initial 60°C (hold 3 min), ramp 25°C/min to 250°C (hold 10.5 min) |

| MS Detector | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is highly suited for the analysis of this compound in complex biological and environmental matrices. This technique does not require the analyte to be volatile and is often more suitable for compounds that may degrade at high temperatures.

Reversed-phase chromatography is the most common separation mode, utilizing a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. Electrospray ionization (ESI) is the most frequently used ionization source, typically in the positive ion mode for chloroacetamides.

In MS/MS analysis, Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and sensitivity, minimizing the impact of matrix effects. For instance, in the analysis of other chloroacetamide herbicides, precursor-to-product ion transitions are carefully selected to ensure specificity.

Table 2: Representative LC-MS/MS Parameters for the Analysis of Related Acetamide (B32628) Herbicides

| Parameter | Value |

|---|---|

| LC System | Agilent 1100 series or equivalent |

| Column | ZORBAX SB-C18 (100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for analyte separation |

| Flow Rate | 0.3 mL/min |

| MS/MS System | Agilent G6410 Triple Quadrupole or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a more accessible and cost-effective alternative to MS detection for the quantification of this compound, particularly at higher concentrations. The presence of the chlorobenzyl chromophore in the molecule allows for its detection by UV spectrophotometry.

The chromatographic separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. The detection wavelength is selected based on the UV absorbance maximum of the compound, which is expected to be in the range of 220-280 nm due to the aromatic ring. A Diode Array Detector (DAD) can be beneficial as it allows for the acquisition of the full UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. For trace analysis of related benzyl (B1604629) halides, derivatization with a UV-absorbing agent has been employed to enhance sensitivity.

Table 3: General HPLC-UV Parameters for the Analysis of Aromatic Acetamides

| Parameter | Value |

|---|---|

| HPLC System | Standard HPLC with UV/DAD detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Phosphate (B84403) Buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

| Injection Volume | 20 µL |

| Detection | UV at wavelength of maximum absorbance (e.g., 230-270 nm) |

Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are generally preferred for their selectivity, spectrophotometric methods in the UV-Visible range can be employed for the direct quantification of this compound in simple matrices or after appropriate sample cleanup. The method relies on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert law).

The presence of the 4-chlorobenzyl group provides a chromophore that absorbs UV radiation. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For complex mixtures where interfering substances may absorb at the same wavelength, derivative spectrophotometry can be used to resolve overlapping spectra and improve selectivity.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The success of any analytical method heavily relies on the efficiency of the sample preparation and extraction protocol. The goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For environmental matrices such as water and soil, solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely used for chloroacetamide herbicides.

Solid-Phase Extraction (SPE) for Water Samples: Water samples are typically passed through an SPE cartridge containing a sorbent that retains the analyte of interest. For chloroacetamide herbicides, C18 (octadecyl) or polymeric sorbents are commonly used. After loading the sample, the cartridge is washed with a weak solvent to remove polar interferences, and then the analyte is eluted with a stronger organic solvent like acetonitrile or methanol. The eluate can then be concentrated and analyzed by GC-MS or LC-MS. nih.govunito.itusgs.gov

QuEChERS for Soil Samples: The QuEChERS method involves an initial extraction of the soil sample with an organic solvent (typically acetonitrile), followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663) and sodium chloride). A subsequent cleanup step, known as dispersive SPE (d-SPE), is performed by adding a small amount of sorbent (e.g., primary secondary amine - PSA, C18) to an aliquot of the extract to remove matrix co-extractives. nih.govresearchgate.net

For biological matrices such as plasma or serum, the high protein content necessitates a protein removal step.

Protein Precipitation: This is a common first step in the extraction of small molecules from plasma. It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the plasma sample. nih.govnih.gov This causes the proteins to precipitate, and after centrifugation, the supernatant containing the analyte can be collected.

Combined Protein Precipitation and SPE: For cleaner extracts and higher sensitivity, protein precipitation can be followed by an SPE cleanup step. This hybrid approach effectively removes both proteins and other interfering substances like phospholipids, which can cause significant matrix effects in LC-MS analysis. sigmaaldrich.com

Table 4: Common Sample Preparation Techniques for Chloroacetamides

| Matrix | Technique | Key Steps |

|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Conditioning, Loading, Washing, Elution with organic solvent. nih.govunito.itusgs.gov |

| Soil | QuEChERS | Acetonitrile extraction, Salting out, Dispersive SPE cleanup. nih.govresearchgate.net |

| Plasma/Serum | Protein Precipitation | Addition of acetonitrile or methanol, Centrifugation, Collection of supernatant. nih.govnih.gov |

| Plasma/Serum | Protein Precipitation + SPE | Protein precipitation followed by SPE cleanup of the supernatant. sigmaaldrich.com |

Future Research Directions and Applications of Chloroacetamide Scaffolds

Design and Synthesis of Novel Derivatives with Enhanced Activities

The core structure of chloroacetamides offers a versatile scaffold for chemical modification to develop new derivatives with improved biological activity. researchgate.net Research efforts are focused on the strategic alteration of various substituents to influence the compound's potency and spectrum of weed control.

Key research findings indicate that modifications to the N-aryl or N-alkyl substituents on the acetamide (B32628) nitrogen can significantly impact herbicidal efficacy. researchgate.netresearchgate.net For instance, the introduction of different functional groups on the aromatic ring, analogous to the 4-chloro-benzyl group in the subject compound, can modulate lipophilicity and binding affinity to the target site. researchgate.net The synthesis of a variety of N-substituted chloroacetamide derivatives has been explored, demonstrating that even subtle changes in the molecular structure can dramatically influence biological activity. nih.govijpsr.infonih.gov

Studies have shown that N-phenyl-2,2-dichloroacetamide analogues can possess satisfactory potencies, with some derivatives showing significant cytotoxic activities against cancer cell lines, indicating the potential for broader biological applications beyond herbicidal use. nih.gov The synthesis process for these derivatives often involves reacting various aliphatic and aromatic amines with chloroacetyl chloride. ijpsr.info A series of novel N-aryl-2-heteroaryloxy-N-isopropylacetamide derivatives have been synthesized and shown to display excellent herbicidal activities against a range of weed species. researchgate.netasianpubs.org

Future design strategies will likely involve:

Substitution on the Aromatic Ring: Introducing electron-withdrawing or electron-donating groups to the benzyl (B1604629) moiety to fine-tune electronic properties.

Modification of the N-Alkyl Group: Altering the isopropyl group to other alkyl or functionalized groups to optimize steric and electronic interactions with the target enzyme.

Bioisosteric Replacement: Replacing the chlorine atoms with other halogens or functional groups to potentially enhance activity or alter the metabolic profile.

The synthesis of such novel derivatives often follows multi-step reaction pathways, which are continually being optimized for higher yields and purity. researchgate.netresearchgate.netresearchgate.net

Advanced Mechanistic Investigations at a Molecular Level

While it is generally accepted that chloroacetamide herbicides inhibit the synthesis of very-long-chain fatty acids (VLCFAs), the precise molecular interactions and downstream effects are still areas of active investigation. The biological activity of this class is often attributed to its ability to alkylate important bionucleophiles, such as enzymes containing sulfhydryl (-SH) groups. researchgate.net

Advanced mechanistic studies aim to:

Identify and Characterize Target Enzymes: Elucidate the specific enzymes in the VLCFA biosynthesis pathway that are inhibited by compounds like 2-Chloro-N-(4-chloro-benzyl)-N-isopropyl-acetamide.

Understand Resistance Mechanisms: Investigate how weeds develop resistance, whether through target-site mutation, enhanced metabolism, or other mechanisms.

Analyze Metabolic Pathways: Trace the degradation and metabolic pathways of these herbicides in plants and the environment. Studies have shown that hydrolysis is a key degradation pathway, with reactivity being highly dependent on the compound's specific structure and environmental pH. nih.govresearchgate.netacs.orgacs.orgacs.org The hydrolysis can proceed via different mechanisms, including amide cleavage or nucleophilic substitution of the chloride. nih.govacs.org

Investigate Oxidative Stress: Research indicates that chloroacetamides can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to cytotoxicity and impact embryo development in non-target organisms like zebrafish. nih.gov

These investigations employ techniques such as X-ray crystallography, kinetic enzyme assays, and metabolomics to build a comprehensive picture of the herbicide's mode of action at a molecular level.

Development of Sustainable Synthesis Routes